6-Mercaptonicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

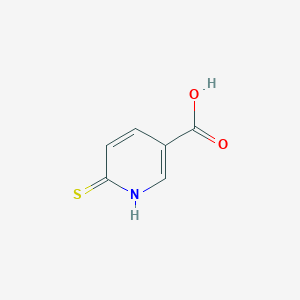

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-sulfanylidene-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)4-1-2-5(10)7-3-4/h1-3H,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWGTYCXARQFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170101 | |

| Record name | 6-Mercapto-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17624-07-6, 92823-43-3 | |

| Record name | 6-Mercaptonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17624-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Mercapto-3-pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017624076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Mercapto-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-dihydro-6-thioxonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Mercaptopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 6-Mercaptonicotinic Acid

This technical guide provides a comprehensive overview of the core chemical properties of this compound (6-MNA). It includes quantitative data, detailed experimental protocols, and visualizations of key processes and relationships to support research and development activities.

Core Chemical and Physical Properties

This compound is a heterocyclic compound derived from nicotinic acid (a form of vitamin B3).[1] It is characterized by a pyridine ring functionalized with both a carboxylic acid (-COOH) group and a thiol (-SH) group.[1] This bifunctional nature makes it a versatile molecule in various scientific fields, including material science, analytical chemistry, and biomedical engineering.[1]

Identifiers and General Properties

| Property | Value |

| IUPAC Name | 6-sulfanylidene-1H-pyridine-3-carboxylic acid[1] |

| Synonyms | 6-Mercapto-3-pyridinecarboxylic acid, 6-MNA, 2-mercapto-5-pyridinecarboxylic acid[1] |

| CAS Number | 92823-43-3[1][2][3], 17624-07-6[4][5][6][7] |

| Molecular Formula | C₆H₅NO₂S[1][4][5][8][9] |

| Molecular Weight | 155.18 g/mol [1][9] |

| Appearance | White crystalline solid[1] |

Physicochemical Data

The following table summarizes key physicochemical properties of 6-MNA. It is important to note that some values, particularly for the melting point, show significant variation across different sources, which may be attributed to the purity of the sample.

| Property | Value |

| Melting Point | 260-262 °C (decomposes)[2][3][4][7] |

| Boiling Point | 259.9 °C at 760 mmHg[4] |

| Density | 1.49 g/cm³[4] |

| Solubility | Soluble in water and polar organic solvents.[1] |

| pKa (Predicted) | 3.41 ± 0.10[3] / 5.88 ± 0.20[7] |

Reactivity and Stability

The unique structure of 6-MNA, containing both a thiol and a carboxylic acid group on a pyridine ring, governs its reactivity.[1]

-

Stability : The compound is stable under standard laboratory conditions but can oxidize in the air over time.[1]

-

Oxidation : Under oxidative conditions, the thiol groups of two 6-MNA molecules can form a disulfide bond, leading to dimerization.[1]

-

Coordination Chemistry : It functions as a chelating ligand, forming stable coordination polymers with metal ions such as copper(I).[1]

-

Thiol Group Reactivity : The thiol group is nucleophilic and can react with various electrophiles, making it a useful reagent for introducing sulfur-containing functionalities in organic synthesis.[1]

-

pH-Independent Reactivity : A key feature of 6-MNA is the tautomeric equilibrium between its aromatic thiol and thione forms. This allows it to exhibit pH-independent reactivity, a significant advantage over aliphatic thiols which are typically reactive only at higher pH. This property is particularly valuable in biological systems and drug delivery applications, as it enables disulfide bond formation across a broad pH range (e.g., pH 3-7).[1]

Caption: Key chemical reactions of this compound.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of 6-MNA. The following sections outline protocols derived from the literature.

Synthesis of this compound

A common method for synthesizing 6-MNA involves the thiolation of nicotinic acid.[1]

Objective : To introduce a thiol group at the 6-position of the nicotinic acid ring.

Materials :

-

Nicotinic acid (precursor)

-

Thiolating agent (e.g., Thioglycolic acid)

-

Acidic catalyst

-

Cross-linking agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) for specific conjugations[1][10]

-

Solvents for reaction and purification (e.g., water, ethanol)

Procedure :

-

Dissolution : Dissolve nicotinic acid in an appropriate solvent under acidic conditions.

-

Thiolation Reaction : Add the thiolating agent to the solution. The reaction is typically conducted at a controlled pH (e.g., pH 5) to facilitate the nucleophilic substitution.[1]

-

Reaction Monitoring : Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Purification : Upon completion, purify the crude product. This is commonly achieved through recrystallization from a suitable solvent or by column chromatography to isolate pure 6-MNA.[1]

-

Characterization : Confirm the structure and purity of the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1] Thermal stability can be assessed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1]

Caption: General workflow for the synthesis of 6-MNA.

Determination of Solubility (Gravimetric Method)

This protocol is a standard method for determining the solubility of a solid compound in a given solvent, adapted from methodologies for similar molecules.[11][12][13]

Objective : To quantify the solubility of 6-MNA in a specific solvent at a controlled temperature.

Materials :

-

Pure this compound

-

Selected solvent (e.g., water, ethanol)

-

Temperature-controlled shaker or incubator

-

Calibrated micropipette

-

Analytical balance

Procedure :

-

Sample Preparation : Add an excess amount of 6-MNA to a known volume of the solvent in a sealed container. This ensures that a saturated solution is formed.

-

Equilibration : Place the container in a temperature-controlled shaker and agitate the mixture for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached.[11]

-

Phase Separation : After equilibration, allow the mixture to settle so that the undissolved solid precipitates.

-

Sample Extraction : Carefully extract a precise volume of the clear, saturated supernatant using a calibrated micropipette.

-

Solvent Evaporation : Transfer the extracted solution to a pre-weighed container and allow the solvent to evaporate completely. This can be done at room temperature or in a low-temperature oven.

-

Mass Determination : Weigh the container with the solid residue. The difference between this mass and the initial mass of the container gives the mass of 6-MNA that was dissolved in the extracted volume.

-

Calculation : Calculate the solubility in the desired units (e.g., g/L, mol/L).

Caption: Workflow for gravimetric solubility determination.

Role in Drug Development: Mucoadhesion

In drug development, 6-MNA is used to create thiolated polymers, such as chitosan-6-MNA conjugates.[1][10][14] These conjugates exhibit enhanced mucoadhesive properties due to the ability of the thiol groups to form disulfide bonds with cysteine-rich subdomains of mucus glycoproteins.[1] This interaction increases the residence time of drug formulations on mucosal surfaces, improving drug absorption.

Caption: Mechanism of 6-MNA enhanced mucoadhesion.

References

- 1. Buy this compound (EVT-3159604) | 92823-43-3 [evitachem.com]

- 2. This compound | 92823-43-3 [chemicalbook.com]

- 3. This compound CAS#: 92823-43-3 [amp.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. pschemicals.com [pschemicals.com]

- 7. 17624-07-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. PubChemLite - this compound (C6H5NO2S) [pubchemlite.lcsb.uni.lu]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. physchemres.org [physchemres.org]

- 12. researchgate.net [researchgate.net]

- 13. refp.cohlife.org [refp.cohlife.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Dimerization Potential of 6-Mercaptonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Mercaptonicotinic acid (6-MNA), a pyridine derivative bearing both a thiol and a carboxylic acid functional group, possesses significant potential in various scientific and therapeutic applications. A key chemical characteristic of 6-MNA is its propensity to undergo oxidative dimerization to form 6,6'-dithiodinicotinic acid (DTNA). This reversible thiol-disulfide interchange is fundamental to its mechanism of action in different biological and chemical systems. This technical guide provides a comprehensive overview of the dimerization of 6-MNA, including its synthesis, characterization, and relevant experimental protocols.

The Dimerization Reaction: From Monomer to Dimer

The dimerization of this compound is an oxidation reaction where two molecules of the thiol (6-MNA) are coupled to form a disulfide (DTNA). This reaction is a classic example of thiol chemistry, where the sulfhydryl groups (-SH) are oxidized to form a disulfide bond (-S-S-).

Reaction Scheme:

This equilibrium can be influenced by various factors, including the presence of oxidizing agents, pH, and the concentration of the thiol.

Physicochemical Properties

A clear understanding of the physicochemical properties of both the monomer and the dimer is crucial for their application.

| Property | This compound (6-MNA) | 6,6'-dithiodinicotinic acid (DTNA) |

| Molecular Formula | C₆H₅NO₂S | C₁₂H₈N₂O₄S₂ |

| Molecular Weight | 155.18 g/mol | 308.33 g/mol |

| Appearance | White to off-white crystalline solid | White to light yellow powder/crystal |

| Melting Point | 260-262 °C (decomposes) | 263-265 °C |

| CAS Number | 92823-43-3 | 15658-35-2 |

Synthesis of 6,6'-dithiodinicotinic acid (DTNA)

The synthesis of DTNA from 6-MNA is typically achieved through oxidation. While various oxidizing agents can be employed for thiol-to-disulfide conversion, a common and effective method involves the use of hydrogen peroxide.

Experimental Protocol: Oxidation with Hydrogen Peroxide

This protocol is based on general methods for thiol oxidation and would require optimization for specific yield and purity targets.

Materials:

-

This compound (6-MNA)

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

-

Standard laboratory glassware (beakers, flasks, etc.)

-

Magnetic stirrer

-

pH meter or pH paper

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution: Dissolve a known quantity of this compound in a suitable volume of distilled water. A slightly basic pH, achieved by the dropwise addition of a dilute sodium hydroxide solution, will aid in the dissolution of the carboxylic acid and the formation of the thiolate anion, which is more susceptible to oxidation.

-

Oxidation: While stirring the solution at room temperature, slowly add a stoichiometric amount of 30% hydrogen peroxide. The reaction is typically exothermic, and the addition rate should be controlled to maintain a moderate temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by the disappearance of the free thiol using Ellman's reagent (DTNB).

-

Precipitation: Once the reaction is complete, the product, 6,6'-dithiodinicotinic acid, can be precipitated by acidifying the solution with dilute hydrochloric acid to a pH of approximately 3-4. The carboxylic acid groups will be protonated, reducing the solubility of the dimer in the aqueous medium.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold distilled water to remove any unreacted starting material and salts, and then with a small amount of cold ethanol.

-

Drying: The purified product is dried under vacuum to yield 6,6'-dithiodinicotinic acid as a solid.

Expected Yield: While specific yields for this exact reaction are not widely reported in readily accessible literature, similar thiol oxidations can achieve high yields, often exceeding 80-90%, with proper optimization of reaction conditions.

Characterization of 6,6'-dithiodinicotinic acid

Confirmation of the synthesis of DTNA requires thorough characterization using various spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.

Expected IR Spectral Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | O-H stretch (carboxylic acid, broad) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | C=C and C=N stretching (aromatic pyridine ring) |

| ~1300 | C-O stretch and O-H bend (carboxylic acid) |

| ~540-480 | S-S stretch (disulfide, weak) |

Note: The absence of a prominent S-H stretching band around 2550 cm⁻¹, which would be present in the 6-MNA spectrum, is a key indicator of successful disulfide bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

The aromatic protons on the pyridine ring will show characteristic chemical shifts and coupling patterns. Due to the symmetry of the dimer, the spectrum will be simpler than that of an unsymmetrical disulfide. The exact chemical shifts would need to be determined experimentally, but would be expected in the aromatic region (7-9 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

The spectrum will show distinct signals for the carbon atoms of the pyridine ring and the carboxylic acid group. The carbon attached to the sulfur atom will have a characteristic chemical shift.

Logical and Experimental Workflows

Visualizing the workflow from the starting material to the final product and its analysis is crucial for experimental planning.

Dimerization Reaction Pathway

Caption: Chemical pathway for the oxidation of 6-MNA to DTNA.

Experimental Synthesis and Analysis Workflow

Caption: Workflow for the synthesis and analysis of DTNA.

Conclusion

The dimerization of this compound to 6,6'-dithiodinicotinic acid is a fundamental and accessible chemical transformation. This guide provides the essential theoretical background, practical experimental guidance, and expected characterization data for this process. For researchers and professionals in drug development, a thorough understanding and control of this dimerization are critical for harnessing the full potential of 6-MNA and its disulfide in their respective applications. Further optimization of the presented synthetic protocol may be necessary to achieve desired purity and yield for specific research needs.

Spectroscopic Profiling of 6-Mercaptonicotinic Acid: An In-Depth Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic characterization of 6-Mercaptonicotinic acid (also known as 6-Mercaptopyridine-3-carboxylic acid), a bifunctional ligand of significant interest in drug development, materials science, and analytical chemistry. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features of the molecule and provides standardized experimental protocols for its analysis.

Introduction

This compound (6-MNA) is a heterocyclic compound featuring a pyridine ring substituted with both a carboxylic acid and a thiol group. This unique structure allows for diverse chemical interactions, making it a valuable building block in the synthesis of novel therapeutic agents, particularly mucoadhesive polymers for drug delivery systems, and in the functionalization of nanoparticles for sensing applications. Accurate and thorough characterization of 6-MNA is paramount for its effective application. This guide focuses on two primary spectroscopic techniques for its structural elucidation and quality control: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is presented below. The key functional groups that give rise to characteristic spectroscopic signals are the pyridine ring, the carboxylic acid group (-COOH), and the thiol group (-SH).

Chemical Structure:

Caption: Molecular Structure of this compound.

NMR Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the compound's solubility.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring, the carboxylic acid proton, and the thiol proton. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Expected ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic acid (-COOH) | > 12.0 | Singlet, broad |

| Pyridine Ring Proton (H2) | 8.5 - 9.0 | Singlet or Doublet |

| Pyridine Ring Proton (H4) | 7.8 - 8.2 | Doublet of Doublets |

| Pyridine Ring Proton (H5) | 7.2 - 7.6 | Doublet |

| Thiol (-SH) | 3.0 - 4.0 | Singlet, broad |

Note: The exact chemical shifts and coupling constants can be found in the spectral data from sources such as SpectraBase.[1]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Expected ¹³C NMR Data for this compound in DMSO-d₆

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic acid (-C OOH) | 165 - 175 |

| Pyridine Ring Carbon (C6) | 155 - 165 |

| Pyridine Ring Carbon (C2) | 145 - 155 |

| Pyridine Ring Carbon (C4) | 135 - 145 |

| Pyridine Ring Carbon (C3) | 120 - 130 |

| Pyridine Ring Carbon (C5) | 115 - 125 |

Note: The definitive peak assignments are available from spectral databases like SpectraBase.[1]

Infrared (IR) Spectroscopic Characterization

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | Stretching | 2500-3300 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| S-H (Thiol) | Stretching | 2550-2600 | Weak |

| C=O (Carboxylic acid) | Stretching | 1680-1720 | Strong |

| C=C, C=N (Aromatic Ring) | Stretching | 1400-1600 | Medium to Strong |

| C-O (Carboxylic acid) | Stretching | 1210-1320 | Medium |

| O-H (Carboxylic acid) | Bending | 1395-1440 | Medium |

| C-S | Stretching | 600-800 | Weak to Medium |

Note: The ATR-IR spectrum of 6-Mercaptopyridine-3-carboxylic acid is available on SpectraBase for detailed peak analysis.[1]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

Caption: Workflow for NMR Spectroscopic Analysis of 6-MNA.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Vortex the sample until the solid is completely dissolved.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 (sample concentration dependent).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 16 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more (sample concentration dependent).

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 200 ppm.

Data Processing:

-

The raw Free Induction Decay (FID) is Fourier transformed.

-

The resulting spectrum is phase-corrected and baseline-corrected.

-

Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

For ¹H NMR, the signals are integrated. For both ¹H and ¹³C NMR, peaks are picked and their chemical shifts are reported.

ATR-FTIR Spectroscopy Protocol

Caption: Workflow for ATR-FTIR Spectroscopic Analysis of 6-MNA.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation and Measurement:

-

Ensure the ATR crystal surface (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of solid this compound powder directly onto the center of the ATR crystal.

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum.

Data Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

An ATR correction may be applied to the data to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Significant absorption bands are identified, and their wavenumbers are recorded.

Conclusion

The combination of NMR and IR spectroscopy provides a comprehensive characterization of this compound. The data presented in this guide, based on established spectroscopic principles and available database information, serves as a valuable resource for researchers, scientists, and drug development professionals for the verification of the structure and purity of this important compound. The provided experimental protocols offer a standardized approach to obtaining high-quality, reproducible spectroscopic data.

References

understanding the thiol and carboxylic acid groups of 6-Mercaptonicotinic acid

The synthesis of 6-mercaptonicotinic acid can be achieved through several methods, with one common approach involving the reaction of nicotinic acid with thiolating agents. Here is a detailed synthesis pathway: Starting Materials: Nicotinic acid (C 6 6H 6 6N 2 2O 2 2) is used as the precursor. Reagents: Thioglycolic acid or other thiolating agents are typically employed. Reaction Conditions: The reaction is generally conducted under acidic conditions to facilitate the introduction of the thiol group. Purification: The product is purified through recrystallization or chromatography to obtain pure this compound. ... this compound (6-MNA) is a versatile organic compound with significant applications in various scientific research fields. It belongs to the class of organosulfur compounds and is characterized by the presence of both a thiol (-SH) group and a carboxylic acid (-COOH) group attached to a pyridine ring [ , , , , , , ]. This unique structure enables 6-MNA to interact with a wide range of materials and molecules, making it a valuable

6-Mercaptonicotinic Acid: A Comprehensive Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a thorough overview of 6-Mercaptonicotinic acid, covering its fundamental properties, synthesis, and key applications in drug delivery and electrochemical sensing.

Core Properties of this compound

This compound, a derivative of nicotinic acid (a form of vitamin B3), is a bifunctional molecule featuring both a carboxylic acid and a thiol group attached to a pyridine ring. This unique structure allows for versatile chemical modifications and applications. The compound is known to exist in tautomeric forms, predominantly the thione form (6-thioxo-1,6-dihydropyridine-3-carboxylic acid).

Two CAS (Chemical Abstracts Service) numbers are commonly associated with this compound, which may refer to different tautomers or isomers. The molecular weight is consistently reported in the range of 155.17 to 155.18 g/mol .

Physicochemical and Identification Data

| Property | Value | Citations |

| Molecular Formula | C6H5NO2S | [1] |

| Molecular Weight | 155.17 g/mol / 155.18 g/mol | |

| CAS Number | 17624-07-6 | [2] |

| 92823-43-3 | ||

| Appearance | White to off-white crystalline solid | |

| Melting Point | 260-262 °C (decomposes) | |

| Solubility | Soluble in water and polar organic solvents | |

| IUPAC Name | 6-sulfanylpyridine-3-carboxylic acid |

Applications in Advanced Research

This compound has garnered significant interest in several scientific fields due to its versatile chemical nature.

-

Drug Delivery: It is extensively used to synthesize "thiomers," which are thiolated polymers like chitosan. These modified polymers exhibit enhanced mucoadhesive properties, making them excellent candidates for oral drug delivery systems, particularly for peptide drugs like insulin. The thiol groups form disulfide bonds with cysteine-rich subdomains in mucus, prolonging residence time and improving drug absorption.[3][4][5]

-

Electrochemical Sensing: The thiol group facilitates the formation of self-assembled monolayers (SAMs) on gold surfaces. These modified electrodes can be used as sensitive and selective platforms for the detection of various analytes, including heavy metal ions and explosives.

-

Coordination Chemistry: As a bifunctional ligand, it is used in the synthesis of coordination polymers with various metal ions, such as Zinc(II), for applications in materials science.

-

Nanotechnology: It serves as a functionalizing agent for gold nanoparticles (AuNPs), enabling their use in colorimetric assays for the detection of ions like Cd2+.

Experimental Protocols

Synthesis of Chitosan-6-Mercaptonicotinic Acid Nanoparticles for Drug Delivery

This protocol outlines the covalent attachment of this compound to chitosan and the subsequent formation of nanoparticles.

Materials:

-

Chitosan

-

This compound (6-MNA)

-

Dioxane

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Acetic acid

-

Tripolyphosphate (TPP)

-

Deionized water

Procedure:

-

Thiolation of Chitosan:

-

Dissolve 1 g of chitosan and 2.5 g of 6-MNA in 100 ml of a dioxane-water mixture (80:20 v/v).[2]

-

Adjust the pH of the solution to 5.0.[2]

-

Add EDAC to a final concentration of 5-25 mM to initiate the coupling reaction.[2]

-

Adjust the pH to 6.0 and allow the reaction to proceed for 7 hours with stirring.[2]

-

To reduce any disulfide bonds formed during the reaction, add TCEP.[2]

-

Purify the resulting thiolated chitosan by dialysis against deionized water and then freeze-dry the product.[2]

-

-

Nanoparticle Formation (Ionic Gelation):

-

Dissolve the thiolated chitosan in a 0.05% (v/v) acetic acid solution to a final concentration of 0.2% (w/v).[2]

-

Adjust the pH of the polymer solution to 4.5.[2]

-

Prepare a 0.1% (w/v) solution of TPP in deionized water.[2]

-

Slowly add the TPP solution to the thiolated chitosan solution while stirring.[2]

-

Continue stirring for 40 minutes to allow for the formation of nanoparticles.[2]

-

Fabrication of a this compound Self-Assembled Monolayer on a Gold Electrode

This protocol describes the general procedure for modifying a gold electrode with a self-assembled monolayer of this compound for electrochemical applications.

Materials:

-

Gold-coated substrate (e.g., gold electrode)

-

This compound

-

Ethanol (200 proof)

-

Deionized water

-

Dry nitrogen gas

Procedure:

-

Electrode Cleaning:

-

Thoroughly clean the gold substrate to remove any organic and inorganic contaminants. This can be achieved by methods such as immersion in piranha solution (a mixture of sulfuric acid and hydrogen peroxide; use with extreme caution in a fume hood with appropriate personal protective equipment ) or by electrochemical cleaning procedures.

-

-

Preparation of Thiol Solution:

-

Prepare a dilute solution of this compound in a suitable solvent, typically high-purity ethanol, at a concentration of approximately 1-10 mM.

-

-

Self-Assembly:

-

Immerse the clean, dry gold substrate into the thiol solution. Ensure the entire gold surface is in contact with the solution.

-

Allow the self-assembly to proceed for a period of 24-48 hours to ensure the formation of a well-ordered, densely packed monolayer. To minimize oxidation, it is advisable to reduce the headspace in the container and backfill with an inert gas like nitrogen.

-

-

Rinsing and Drying:

-

After incubation, remove the substrate from the thiol solution.

-

Rinse the surface thoroughly with fresh ethanol to remove any non-chemisorbed molecules.[6]

-

Dry the modified electrode under a gentle stream of dry nitrogen gas.

-

The electrode is now ready for use in electrochemical experiments.

-

Visualizing Workflows and Mechanisms

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow for the synthesis of this compound-grafted chitosan nanoparticles.

Caption: Experimental workflow for fabricating a self-assembled monolayer (SAM) on a gold electrode.

References

Commercial Availability and Applications of 6-Mercaptonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Mercaptonicotinic acid (6-MNA), a derivative of nicotinic acid, is a versatile bifunctional molecule increasingly utilized in biomedical and materials science research. Its unique structure, featuring both a carboxylic acid and a thiol group on a pyridine ring, allows for a wide range of chemical modifications and applications. This technical guide provides an in-depth overview of the commercial availability of 6-MNA, its key suppliers, and detailed experimental protocols for its application in drug delivery and biosensing.

Commercial Availability and Suppliers

This compound is commercially available from various chemical suppliers, catering to research and development needs. The purity and available quantities can vary among suppliers, and it is crucial to select the appropriate grade for specific experimental requirements. Below is a summary of prominent suppliers and their product specifications.

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | 406902 | 90% (technical grade) | 1 g, 5 g | 92823-43-3 |

| EvitaChem | EVT-3159604 | Not specified | Inquire | 92823-43-3 |

| Crysdot LLC | CD11011486 | 97% | 100 g | 92823-43-3 |

| Aladdin Scientific | ALA-M400672-1g | ≥90% | 1 g | 92823-43-3 |

| Alfa Chemistry | - | 98% | Inquire | 17624-07-6 |

Key Applications and Experimental Protocols

The unique properties of 6-MNA make it a valuable building block in several research areas, most notably in the development of mucoadhesive drug delivery systems and sensitive biosensors.

Synthesis of Thiolated Chitosan for Enhanced Drug Delivery

Thiolated chitosans are modified biopolymers with enhanced mucoadhesive properties, making them excellent candidates for oral drug delivery systems. The covalent attachment of 6-MNA to chitosan significantly improves its adhesion to mucosal surfaces.[1][2]

-

Dissolution of Chitosan: Dissolve 1 gram of depolymerized chitosan in 100 ml of a dioxane-water mixture (80:20 v/v).

-

Addition of 6-MNA: Add 2.5 grams of this compound to the chitosan solution.

-

pH Adjustment: Adjust the pH of the mixture to 5.0.

-

Initiation of Reaction: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) to a final concentration of 5 mM, 10 mM, or 25 mM to initiate the coupling reaction.

-

Reaction Incubation: Adjust the pH to 6.0 and allow the reaction to proceed for 7 hours with continuous stirring.

-

Purification: Purify the resulting chitosan-6-mercaptonicotinic acid conjugate by dialysis against a dioxane-water mixture and then against deionized water.

-

Lyophilization: Freeze-dry the purified conjugate to obtain a solid product.

// Nodes chitosan [label="Chitosan Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; mna [label="6-Mercaptonicotinic\nAcid", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_mixture [label="Reaction Mixture\n(pH 5)", fillcolor="#F1F3F4", fontcolor="#202124"]; edac [label="EDAC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; coupling [label="Carbodiimide-mediated\nCoupling (7h, pH 6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(Dialysis)", fillcolor="#FBBC05", fontcolor="#202124"]; final_product [label="Thiolated Chitosan\n(Lyophilized)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges chitosan -> reaction_mixture; mna -> reaction_mixture; reaction_mixture -> coupling; edac -> coupling [arrowhead=tee]; coupling -> purification; purification -> final_product; }

The resulting thiolated chitosan exhibits significantly enhanced mucoadhesive properties due to the formation of disulfide bonds with cysteine-rich subdomains of mucus glycoproteins.[3] This prolonged residence time at the site of absorption can lead to improved bioavailability of orally administered drugs.[1]

Functionalization of Gold Nanoparticles for Colorimetric Biosensing

The thiol group of 6-MNA readily forms a strong bond with gold surfaces, making it an ideal ligand for functionalizing gold nanoparticles (AuNPs).[4] These functionalized nanoparticles can be used for the sensitive and selective colorimetric detection of various analytes, such as heavy metal ions.[4][5]

-

Synthesis of Gold Nanoparticles: Synthesize gold nanoparticles (AuNPs) using a standard citrate reduction method.

-

Functionalization with 6-MNA and L-Cysteine: Co-functionalize the AuNPs by incubating them with a solution containing 2.0 × 10⁻⁵ M this compound and 2.0 × 10⁻⁶ M L-Cysteine. The thiol groups of both molecules will bind to the surface of the AuNPs.

-

Optimization of Conditions: Adjust the pH of the solution to 10.0 and add NaCl to a final concentration of 0.020 M to optimize the detection sensitivity.

-

Colorimetric Detection of Cd2+: Introduce the sample containing Cd²⁺ ions to the solution of functionalized AuNPs. In the presence of Cd²⁺, the nanoparticles will aggregate, leading to a visible color change from red to blue.

-

Quantification: Quantify the concentration of Cd²⁺ by measuring the absorbance ratio at 620 nm and 523 nm (A620/A523) using a UV-vis spectrophotometer.

// Nodes aunps [label="Gold Nanoparticles\n(AuNPs)", fillcolor="#FBBC05", fontcolor="#202124"]; ligands [label="6-MNA +\nL-Cysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; functionalization [label="Functionalization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; func_aunps [label="Functionalized\nAuNPs (Red)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cd2_ion [label="Cd²⁺ Ions", fillcolor="#F1F3F4", fontcolor="#202124"]; aggregation [label="Aggregation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aggregated_aunps [label="Aggregated AuNPs\n(Blue)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detection [label="Colorimetric\nDetection", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges aunps -> functionalization; ligands -> functionalization; functionalization -> func_aunps; func_aunps -> aggregation; cd2_ion -> aggregation; aggregation -> aggregated_aunps; aggregated_aunps -> detection; }

This method provides a simple, rapid, and sensitive platform for the detection of heavy metal ions in environmental and biological samples. The co-functionalization with L-Cysteine enhances the selectivity of the sensor for Cd²⁺ over other metal ions.[4]

Signaling and Interaction Pathways

The enhanced mucoadhesion of chitosan-6-mercaptonicotinic acid is primarily attributed to the interaction between the thiol groups on the polymer and the cysteine-rich subdomains of mucin glycoproteins present in the mucus layer.

// Nodes thiolated_chitosan [label="Thiolated Chitosan\n(with -SH groups)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mucin [label="Mucin Glycoproteins\n(with Cysteine)", fillcolor="#FBBC05", fontcolor="#202124"]; disulfide_bond [label="Disulfide Bond\nFormation (-S-S-)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mucoadhesion [label="Enhanced\nMucoadhesion", fillcolor="#34A853", fontcolor="#FFFFFF"]; prolonged_residence [label="Prolonged Residence\nTime", fillcolor="#F1F3F4", fontcolor="#202124"]; increased_bioavailability [label="Increased Drug\nBioavailability", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges thiolated_chitosan -> disulfide_bond; mucin -> disulfide_bond; disulfide_bond -> mucoadhesion; mucoadhesion -> prolonged_residence; prolonged_residence -> increased_bioavailability; }

This disulfide bond formation creates a strong, covalent linkage between the drug delivery system and the mucosal surface, leading to a significantly prolonged residence time and consequently, an increased opportunity for drug absorption.[3]

Conclusion

This compound is a readily available and highly versatile chemical compound with significant potential in drug delivery and biosensing applications. The ability to easily modify its carboxylic acid and thiol groups allows for the creation of advanced materials with tailored properties. The experimental protocols provided in this guide offer a starting point for researchers and drug development professionals to explore the utility of 6-MNA in their respective fields. Further research into the applications of this compound is likely to yield innovative solutions for targeted drug delivery and rapid diagnostics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy this compound (EVT-3159604) | 92823-43-3 [evitachem.com]

- 4. Colorimetric detection of Cd2+ using gold nanoparticles cofunctionalized with this compound and l-Cysteine - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Thiolated Chitosan Using 6-Mercaptonicotinic Acid for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the preparation and application of thiolated chitosan functionalized with 6-Mercaptonicotinic acid (6-MNA) for drug delivery systems. This novel biomaterial exhibits superior mucoadhesive and controlled-release properties, making it a promising excipient for various pharmaceutical formulations, particularly for oral peptide delivery.

Introduction

Chitosan, a natural, biocompatible, and biodegradable polysaccharide, has been extensively explored for drug delivery. Thiolation of chitosan, the covalent attachment of thiol-bearing ligands, significantly enhances its mucoadhesive properties through the formation of disulfide bonds with cysteine-rich subdomains of mucus glycoproteins. The use of this compound as the thiolating agent offers the advantage of a pH-independent reactivity of its thiol groups, overcoming a key limitation of other thiolated chitosans. This characteristic ensures consistent performance in various physiological environments. Chitosan-6-MNA conjugates have demonstrated remarkable potential in forming stable nanoparticles, improving drug stability, and enhancing bioavailability.

Data Presentation

Table 1: Synthesis and Characterization of Chitosan-6-Mercaptonicotinic Acid Conjugates

| Parameter | Value | Reference |

| Thiol group content (μmol/g of polymer) | Up to 973.80 | [1] |

| Nanoparticle size (nm) | 200 - 300 | [2][3][4] |

| Zeta potential (mV) | +8 to +23 | [2][3][4] |

Table 2: Mucoadhesion and In Vivo Performance of Chitosan-6-MNA Nanoparticles

| Parameter | Chitosan-6-MNA Nanoparticles | Unmodified Chitosan Nanoparticles | Reference |

| Mucosal attachment after 3 hours | Up to 60% | 20% | [2][3][4] |

| Area Under the Curve (AUC) of Human Insulin (in vivo, oral administration) | 4-fold improvement | - | [2][3][4] |

Table 3: In Vitro Drug Release Profile (Human Insulin)

| Time Point | Cumulative Release from Chitosan-6-MNA Nanoparticles | Cumulative Release from Unmodified Chitosan Nanoparticles | Reference |

| 30 minutes | 50% | 70% | [2][4] |

| 300 minutes | 100% | 100% | [2] |

Experimental Protocols

Protocol 1: Synthesis of Chitosan-6-Mercaptonicotinic Acid Conjugate

Materials:

-

Chitosan (low molecular weight)

-

This compound (6-MNA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

-

Dioxane

-

Deionized water

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dialysis tubing (MWCO 12 kDa)

Procedure:

-

Dissolve 1 g of chitosan in 100 mL of a dioxane-water mixture (80:20 v/v).

-

Add 2.5 g of this compound to the chitosan solution.

-

Adjust the pH of the mixture to 5 with HCl.

-

Add EDAC to the desired final concentration (e.g., 5 mM, 10 mM, or 25 mM) to initiate the coupling reaction.

-

Adjust the pH to 6 with NaOH and allow the reaction to proceed for 7 hours at room temperature with constant stirring.[2]

-

To reduce any disulfide bonds formed during the reaction, add TCEP.

-

Purify the resulting conjugate by dialysis against deionized water for 3 days, changing the water frequently.

-

Freeze-dry the purified solution to obtain the Chitosan-6-MNA conjugate as a solid product.

Protocol 2: Preparation of Chitosan-6-MNA Nanoparticles for Drug Loading

Materials:

-

Chitosan-6-MNA conjugate

-

Tripolyphosphate (TPP)

-

Model drug (e.g., Human Insulin)

-

Deionized water

-

Acetic acid

Procedure:

-

Dissolve the Chitosan-6-MNA conjugate in an aqueous acetic acid solution (1% v/v) to a final concentration of 0.1% (w/v).

-

Dissolve the model drug (e.g., Human Insulin) in the Chitosan-6-MNA solution.

-

Prepare a 0.1% (w/v) TPP solution in deionized water.

-

Add the TPP solution dropwise to the Chitosan-6-MNA/drug solution under gentle magnetic stirring at room temperature.

-

Nanoparticles will form spontaneously via ionic gelation.

-

Continue stirring for 30 minutes to ensure stabilization of the nanoparticles.

-

Collect the nanoparticles by centrifugation and wash with deionized water to remove any unentrapped drug and excess TPP.

Protocol 3: Quantification of Immobilized Thiol Groups

Materials:

-

Chitosan-6-MNA conjugate

-

Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid), DTNB)

-

Phosphate buffer (0.5 M, pH 8.0)

Procedure:

-

Dissolve a known amount of the Chitosan-6-MNA conjugate in deionized water.

-

Take 250 µL of the polymer solution and mix with 250 µL of 0.5 M phosphate buffer (pH 8.0).

-

Add 500 µL of Ellman's reagent (0.4 mg/mL in 0.5 M phosphate buffer, pH 8.0).

-

Incubate the mixture at room temperature for 3 hours, protected from light.[5]

-

Centrifuge the sample to pellet any insoluble material.

-

Measure the absorbance of the supernatant at 450 nm using a spectrophotometer.

-

Quantify the amount of thiol groups using a standard curve prepared with L-cysteine.

Mandatory Visualizations

Caption: Synthesis of Chitosan-6-Mercaptonicotinic Acid.

Caption: Mucoadhesion Mechanism of Thiolated Chitosan.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. The use of chitosan-6-mercaptonicotinic acid nanoparticles for oral peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis of thiolated chitosan and preparation nanoparticles with sodium alginate for ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Creating Self-Assembled Monolayers of 6-Mercaptonicotinic Acid on Gold Electrodes

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation and characterization of self-assembled monolayers (SAMs) of 6-Mercaptonicotinic acid (6-MNA) on gold electrode surfaces. The resulting functionalized electrodes present a carboxylated surface, ideal for subsequent covalent immobilization of biomolecules, making them valuable tools in biosensor development and drug discovery applications.

Introduction

Self-assembled monolayers of organosulfur compounds on gold surfaces are a cornerstone of surface chemistry and biointerface engineering. The strong affinity between sulfur and gold forms a stable, ordered monolayer, allowing for the precise modification of surface properties. This compound is a particularly interesting molecule for SAM formation as it provides a terminal carboxylic acid group. This functional group can be readily activated to form covalent linkages with amine groups on proteins, antibodies, or other biomolecules, facilitating the development of highly specific and sensitive biosensors.

Data Presentation

Characterization of the SAM formation is crucial to ensure a well-ordered and functional monolayer. The following table summarizes typical quantitative data obtained from electrochemical characterization techniques used to monitor the modification of the gold electrode surface at different stages.

| Parameter | Bare Gold Electrode | Au + 6-MNA SAM | Au + 6-MNA SAM + Biomolecule |

| Charge Transfer Resistance (Rct) from EIS in [Fe(CN)6]3-/4- | Low (e.g., < 1 kΩ) | High (e.g., > 10 kΩ) | Very High (e.g., > 50 kΩ) |

| Double Layer Capacitance (Cdl) from EIS | High (e.g., ~20 µF/cm²) | Low (e.g., < 5 µF/cm²) | Very Low (e.g., < 2 µF/cm²) |

| Peak-to-Peak Separation (ΔEp) from CV in [Fe(CN)6]3-/4- | ~59 mV (ideal) | Significantly Increased | Further Increased or Signal Diminished |

| Peak Current (Ip) from CV in [Fe(CN)6]3-/4- | High | Significantly Decreased | Further Decreased |

Note: The exact values will depend on the specific experimental conditions, including the geometry of the electrode, the concentration of the redox probe, and the composition of the electrolyte.

Experimental Protocols

This section details the step-by-step procedures for cleaning the gold electrode, forming the 6-MNA SAM, and characterizing the modified surface.

Protocol 1: Gold Electrode Cleaning

A pristine gold surface is paramount for the formation of a high-quality SAM. Several methods can be employed for cleaning, ranging from simple solvent washing to more rigorous electrochemical procedures.

Materials:

-

Polycrystalline gold electrodes

-

Alumina slurry (0.3 µm and 0.05 µm)

-

Deionized (DI) water

-

Ethanol

-

Sulfuric acid (H₂SO₄), 0.5 M

-

Potassium chloride (KCl), 0.1 M

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Electrochemical workstation

Procedure:

-

Mechanical Polishing:

-

Polish the gold electrode with 0.3 µm alumina slurry on a polishing pad for 2-3 minutes.

-

Rinse thoroughly with DI water.

-

Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes to obtain a mirror-like finish.

-

Rinse again with DI water and sonicate in DI water for 5 minutes to remove any embedded alumina particles.

-

Finally, sonicate in ethanol for 5 minutes and dry under a stream of nitrogen.

-

-

Electrochemical Cleaning:

-

In a three-electrode cell containing 0.5 M H₂SO₄, with the polished gold electrode as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode, cycle the potential between -0.2 V and +1.5 V at a scan rate of 100 mV/s for several cycles until a reproducible cyclic voltammogram characteristic of clean gold is obtained.[1]

-

Rinse the electrode thoroughly with DI water and dry under nitrogen.

-

Protocol 2: Formation of this compound SAM

Materials:

-

Cleaned gold electrode

-

This compound

-

Anhydrous ethanol

-

Nitrogen gas

Procedure:

-

Prepare a 1 mM solution of this compound in anhydrous ethanol.

-

Immerse the freshly cleaned and dried gold electrode into the 6-MNA solution.

-

Allow the self-assembly process to proceed for 12-24 hours at room temperature in a dark, moisture-free environment to ensure the formation of a well-ordered monolayer.

-

After incubation, remove the electrode from the solution and rinse thoroughly with ethanol to remove any non-chemisorbed molecules.

-

Dry the electrode under a gentle stream of nitrogen. The electrode is now modified with a 6-MNA SAM and is ready for characterization or further functionalization.

Protocol 3: Electrochemical Characterization

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are powerful techniques to confirm the formation and integrity of the SAM.

Materials:

-

6-MNA modified gold electrode

-

Electrochemical workstation

-

Three-electrode cell (as described in Protocol 1)

-

Electrolyte solution: 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] (1:1) in 0.1 M KCl.

Cyclic Voltammetry (CV) Procedure:

-

Assemble the three-electrode cell with the 6-MNA modified gold electrode as the working electrode.

-

Record the cyclic voltammogram in the potential range of -0.2 V to +0.6 V at a scan rate of 50 mV/s.

-

A successful SAM formation will be indicated by a significant decrease in the peak currents and an increase in the peak-to-peak separation of the redox couple compared to the bare gold electrode.

Electrochemical Impedance Spectroscopy (EIS) Procedure:

-

Using the same setup as for CV, set the potentiostat to perform an EIS measurement.

-

Apply a DC potential equal to the formal potential of the redox couple (typically around +0.2 V vs. Ag/AgCl) with a small AC perturbation (e.g., 10 mV).

-

Scan a frequency range from 100 kHz to 0.1 Hz.

-

The impedance data can be fitted to an equivalent circuit (e.g., a Randles circuit) to extract the charge transfer resistance (Rct). A significant increase in Rct for the modified electrode compared to the bare electrode confirms the insulating nature of the SAM, indicating successful monolayer formation.[2][3]

Mandatory Visualizations

Caption: Experimental workflow for the creation and application of a 6-MNA SAM.

Caption: Logical relationship for biosensing using a 6-MNA modified electrode.

References

Application Notes and Protocols for Colorimetric Detection of Heavy Metals using 6-Mercaptonicotinic Acid-Based Sensors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 6-Mercaptonicotinic acid (MNA) in the development of colorimetric sensors for the rapid and sensitive detection of heavy metal ions in aqueous solutions. The principle of detection is based on the functionalization of gold (Au) or silver (Ag) nanoparticles with MNA. The presence of specific heavy metal ions induces the aggregation of these functionalized nanoparticles, resulting in a distinct color change of the solution, which can be observed with the naked eye and quantified using UV-Vis spectroscopy. This technology offers a simple, cost-effective, and efficient method for monitoring heavy metal contamination.

Introduction

Heavy metal pollution is a significant environmental and health concern due to the toxicity and non-biodegradability of these contaminants. Conventional methods for heavy metal detection, such as atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS), are highly sensitive and accurate but are often time-consuming, expensive, and require sophisticated laboratory infrastructure. Colorimetric sensors based on functionalized nanoparticles have emerged as a promising alternative for rapid, on-site monitoring of heavy metals.

This compound is a versatile organic molecule that can be readily anchored to the surface of gold and silver nanoparticles via a strong gold/silver-sulfur bond. The carboxylic acid and pyridine nitrogen moieties of MNA can effectively chelate with various heavy metal ions. This chelation disrupts the electrostatic repulsion between the nanoparticles, leading to their aggregation and a corresponding change in their surface plasmon resonance (SPR) properties, which is observable as a color shift. Co-functionalization with other ligands, such as L-Cysteine, has been shown to enhance the sensitivity and selectivity of these sensors.

Principle of Detection

The colorimetric detection of heavy metals using MNA-functionalized nanoparticles is based on the principle of nanoparticle aggregation.

-

Dispersed State: In the absence of target heavy metal ions, the MNA-functionalized nanoparticles are well-dispersed in solution, exhibiting a characteristic color (e.g., red for gold nanoparticles, yellow for silver nanoparticles) due to their surface plasmon resonance.

-

Aggregation State: Upon the introduction of specific heavy metal ions, the carboxylate and/or pyridine nitrogen groups of the MNA molecules on the nanoparticle surface coordinate with the metal ions. This cross-linking of nanoparticles leads to the formation of larger aggregates.

-

Colorimetric Response: The aggregation of nanoparticles causes a red-shift in the SPR band, resulting in a visible color change of the solution (e.g., from red to blue/purple for gold nanoparticles). The extent of this color change is proportional to the concentration of the heavy metal ions, allowing for quantitative analysis.

Data Presentation

The performance of this compound-based colorimetric sensors for the detection of various heavy metals is summarized in the tables below.

Table 1: Performance of this compound Functionalized Gold Nanoparticle (AuNP) Sensors

| Target Ion | Co-functionalizing Agent | Linear Range | Limit of Detection (LOD) | Optimal pH |

| Cd²⁺ | L-Cysteine | 2.0 x 10⁻⁷ to 1.7 x 10⁻⁶ M | 1.0 x 10⁻⁷ M[1][2] | 10.0[1][2] |

| Pb²⁺ | L-Cysteine | - | - | - |

| Hg²⁺ | - | - | - | - |

| Cu²⁺ | L-Cysteine | - | - | - |

Data for Pb²⁺, Hg²⁺, and Cu²⁺ with MNA-functionalized AuNPs is not extensively available in the reviewed literature. Further research is required to determine these parameters.

Table 2: Selectivity of MNA/L-Cysteine-AuNP Sensor for Cd²⁺ Detection

| Interfering Ion | Interference Level |

| Pb²⁺ | Slight interference[1][2] |

| Cu²⁺ | Slight interference[1][2] |

| Ba²⁺ | No significant interference |

| Ca²⁺ | No significant interference |

| Mg²⁺ | No significant interference |

Experimental Protocols

Synthesis of this compound and L-Cysteine Co-functionalized Gold Nanoparticles (MNA/L-Cys-AuNPs)

This protocol is adapted from a method for preparing AuNPs for Cd²⁺ detection.[1][2]

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

This compound (MNA)

-

L-Cysteine (L-Cys)

-

Sodium chloride (NaCl)

-

Sodium hydroxide (NaOH)

-

Deionized (DI) water

Procedure:

-

Synthesis of Gold Nanoparticles (AuNPs):

-

Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄ in DI water in a clean Erlenmeyer flask.

-

Heat the solution to boiling while stirring vigorously.

-

Rapidly add 2 mL of 1% (w/v) trisodium citrate solution to the boiling HAuCl₄ solution.

-

Continue boiling and stirring until the solution color changes from yellow to a stable wine-red, indicating the formation of AuNPs.

-

Cool the solution to room temperature and store at 4°C.

-

-

Functionalization of AuNPs:

-

Prepare stock solutions of MNA (1 mM) and L-Cysteine (0.1 mM) in DI water.

-

In a clean glass vial, add a specific volume of the prepared AuNP solution.

-

Add the MNA stock solution to the AuNP solution to achieve a final concentration of 2.0 x 10⁻⁵ M.

-

Add the L-Cysteine stock solution to the mixture to achieve a final concentration of 2.0 x 10⁻⁶ M.

-

Adjust the pH of the solution to 10.0 using a dilute NaOH solution.

-

Add NaCl to the solution to a final concentration of 0.020 M.

-

Allow the solution to incubate at room temperature for at least 2 hours to ensure complete functionalization.

-

Colorimetric Detection of Heavy Metal Ions

Procedure:

-

Sample Preparation:

-

Prepare a series of standard solutions of the target heavy metal ion (e.g., CdCl₂) with known concentrations in DI water.

-

For real samples (e.g., lake water), filter the sample to remove any particulate matter.

-

-

Colorimetric Assay:

-

In a set of clean cuvettes or microplate wells, add a fixed volume of the MNA/L-Cys-AuNP sensor solution.

-

Add an equal volume of the standard solutions or the prepared real sample to each cuvette/well.

-

Mix the solutions thoroughly and allow them to incubate at room temperature for a specified time (e.g., 15 minutes).

-

Visually observe the color change of the solutions.

-

Measure the UV-Vis absorbance spectra of the solutions over a wavelength range of 400-800 nm.

-

-

Data Analysis:

-

For quantitative analysis, calculate the ratio of the absorbance at the new peak (e.g., 620 nm for aggregated AuNPs) to the original peak (e.g., 523 nm for dispersed AuNPs).

-

Plot a calibration curve of the absorbance ratio versus the concentration of the heavy metal standards.

-

Determine the concentration of the heavy metal in the unknown sample by interpolating its absorbance ratio on the calibration curve.

-

Mandatory Visualizations

Caption: Experimental workflow for heavy metal detection.

References

Application of 6-Mercaptonicotinic Acid in Electrochemical Sensing of Cadmium (II) Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Mercaptonicotinic acid (MNA) is a versatile molecule for the surface modification of noble metal electrodes, particularly gold, in the development of electrochemical sensors. Its bifunctional nature, featuring a thiol (-SH) group for strong anchoring to the gold surface via self-assembly and a carboxylic acid (-COOH) group on a pyridine ring, provides a reactive interface for the selective detection of various analytes. The lone pair of electrons on the nitrogen atom of the pyridine ring and the carboxyl group can act as effective binding sites for heavy metal ions. This application note details the use of MNA in the fabrication of a sensitive and selective electrochemical sensor for the detection of Cadmium (Cd²⁺) ions, a toxic heavy metal with significant environmental and health concerns.

Principle of Detection

The electrochemical detection of Cd²⁺ using an MNA-modified gold electrode is based on the principle of adsorptive stripping voltammetry. The sensing mechanism involves two key steps:

-

Preconcentration: The MNA self-assembled monolayer (SAM) on the gold electrode surface selectively captures Cd²⁺ ions from the sample solution through chelation by the carboxylic acid and pyridine nitrogen functionalities. This accumulation step enhances the sensitivity of the sensor.

-

Electrochemical Detection: Following the preconcentration step, a negative potential is applied to reduce the captured Cd²⁺ ions to metallic cadmium (Cd⁰) on the electrode surface. Subsequently, a positive-going potential scan is applied to strip the deposited cadmium back into the solution as Cd²⁺, generating an anodic peak current. The magnitude of this stripping current is directly proportional to the concentration of Cd²⁺ in the sample.

Quantitative Data Summary

The following table summarizes the performance of an electrochemical sensor based on this compound for the detection of Cadmium (II) ions.

| Parameter | Value | Reference |

| Analyte | Cadmium (Cd²⁺) | [1][2] |

| Electrode | Gold Electrode modified with this compound | Adapted from[1] |

| Detection Technique | Square Wave Anodic Stripping Voltammetry (SWASV) | General Knowledge |

| Linear Range | 0.2 µM to 1.7 µM | [1] |

| Limit of Detection (LOD) | 0.1 µM (3σ) | [1] |

| Optimal pH | 10.0 | [1] |

| Recovery in Real Samples | 98.5% (spiked mineral water) | [2] |

Experimental Protocols

Materials and Reagents

-

This compound (MNA)

-

Gold (Au) working electrode (e.g., disk electrode)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., Platinum wire)

-

Cadmium (II) standard solution

-

Phosphate buffer solution (PBS), pH 7.4

-

Acetate buffer solution, pH 10.0

-

Ethanol

-

Deionized (DI) water

-

Alumina slurry (for electrode polishing)

-

Potentiostat/Galvanostat electrochemical workstation

Protocol 1: Gold Electrode Preparation and MNA Self-Assembled Monolayer (SAM) Formation

-

Electrode Polishing:

-

Mechanically polish the gold working electrode with alumina slurry on a polishing pad to a mirror-like finish.

-

Rinse the electrode thoroughly with DI water and then sonicate in ethanol and DI water for 5 minutes each to remove any residual polishing material.

-

Dry the electrode under a stream of nitrogen.

-

-

Electrochemical Cleaning:

-

Perform cyclic voltammetry (CV) scans in 0.5 M H₂SO₄ from -0.2 V to +1.5 V (vs. Ag/AgCl) at a scan rate of 100 mV/s until a stable voltammogram characteristic of a clean gold surface is obtained.

-

Rinse the electrode with DI water and dry with nitrogen.

-

-

MNA SAM Formation:

-

Prepare a 10 mM solution of this compound in ethanol.

-

Immerse the cleaned gold electrode into the MNA solution and allow it to self-assemble for 12-24 hours at room temperature in a dark, sealed container to form a stable monolayer.

-

After incubation, remove the electrode and rinse it thoroughly with ethanol and DI water to remove any non-specifically adsorbed MNA.

-

Dry the MNA-modified electrode under a gentle stream of nitrogen.

-

Protocol 2: Electrochemical Detection of Cadmium (II)

-

Preconcentration Step:

-

Immerse the MNA-modified gold electrode, a reference electrode, and a counter electrode into an electrochemical cell containing the sample solution (buffered at pH 10.0) with a known volume.

-

Stir the solution and allow the Cd²⁺ ions to accumulate on the electrode surface for a predetermined time (e.g., 5-10 minutes) at open circuit potential.

-

-

Reduction Step:

-

Stop the stirring and apply a constant negative potential (e.g., -1.2 V vs. Ag/AgCl) for a specific duration (e.g., 60-120 seconds) to reduce the accumulated Cd²⁺ to Cd⁰.

-

-

Stripping Step (Measurement):

-

Perform a square wave anodic stripping voltammetry (SWASV) scan from the reduction potential (e.g., -1.2 V) to a more positive potential (e.g., -0.4 V).

-

Typical SWASV parameters: frequency of 25 Hz, amplitude of 25 mV, and a step potential of 4 mV.

-

Record the resulting voltammogram. The anodic peak corresponding to the oxidation of Cd⁰ to Cd²⁺ will appear at approximately -0.8 V to -0.6 V (vs. Ag/AgCl), the exact potential may vary depending on experimental conditions.

-

-

Data Analysis:

-

Measure the peak height or area of the stripping peak.

-

Construct a calibration curve by plotting the peak current versus the concentration of standard Cd²⁺ solutions.

-

Determine the concentration of Cd²⁺ in unknown samples by interpolating their peak currents on the calibration curve.

-

Visualizations

Caption: Experimental workflow for Cd²⁺ detection.

Caption: Sensing mechanism of the MNA-based sensor.

Conclusion

This compound serves as an effective surface modifier for gold electrodes, enabling the development of sensitive and selective electrochemical sensors for heavy metal ions like Cadmium (II). The straightforward self-assembly process, coupled with the inherent chelating properties of the MNA molecule, provides a robust platform for trace-level detection. The detailed protocols provided herein offer a foundation for researchers to fabricate and utilize MNA-based electrochemical sensors for environmental monitoring, food safety analysis, and other applications where the quantification of toxic heavy metals is critical.

References

Application Notes: 6-Mercaptonicotinic Acid in Coordination Polymers

Introduction

6-Mercaptonicotinic acid (6-MNA) is a versatile heterocyclic ligand utilized in the synthesis of coordination polymers (CPs). Its structure, featuring a pyridine ring, a carboxylic acid group, and a thiol group, allows for diverse coordination modes with various metal centers. This versatility makes 6-MNA a valuable building block for creating CPs with interesting structural topologies and functional properties, including luminescence, electrical conductivity, and catalytic activity.

Structural Versatility of this compound

This compound can coordinate to metal ions through its sulfur, nitrogen, and oxygen atoms. The specific coordination mode often depends on the reaction conditions, the metal ion used, and the presence of ancillary ligands. For instance, in copper(I)-based CPs, the nitrogen and sulfur atoms are primarily involved in forming the polymer network. In a zinc(II) CP, 6-mercaptonicotinate acts as a bridging bidentate ligand, coordinating through the sulfur and a carboxylate oxygen atom to form a two-dimensional network.

The thiol group of 6-MNA can also undergo in-situ S-S bond formation under certain conditions, leading to the formation of its disulfide derivative, 6,6'-dithiodinicotinic acid, which can also act as a ligand in CP synthesis.

Applications of this compound-Based Coordination Polymers

Coordination polymers derived from 6-MNA exhibit a range of functional properties with potential applications in materials science and catalysis.

-

Optical Properties: Copper(I) CPs containing 6-MNA have shown interesting optical properties, with their solid-state luminescence being evaluated at both room temperature and 77 K.

-

Electrical Properties: The electrical conductivity of some copper(I)-based CPs with 6-MNA suggests semiconductive behavior, making them potential candidates for electronic applications.

-

Catalysis: While not explicitly detailed for 6-MNA based CPs in the provided search results, coordination polymers, in general, are widely explored for their catalytic applications. The versatile coordination environment offered by 6-MNA could potentially lead to catalytically active sites within the polymer framework.

-

Sensors: The functional groups of 6-MNA make it suitable for use in sensing applications, particularly for the detection of metal ions.

Quantitative Data Summary

The following tables summarize key quantitative data for representative coordination polymers synthesized with this compound and its derivatives.

Table 1: Selected Bond Lengths and Angles for [Cu(6mna)]n (CP1)

| Parameter | Value |

| Cu-S Bond Length (Å) | 2.26 - 2.32 |

| Cu-N Bond Length (Å) | 2.05 - 2.07 |

| Cu···Cu Distance (Å) | 2.85 - 3.05 |

| Cu-S-Cu Angle (°) | 74.5 - 78.2 |

Data extracted from Hassanein et al., Dalton Transactions, 2020.

Table 2: Electrical Conductivity of Copper(I) Coordination Polymers

| Coordination Polymer | Electrical Conductivity (S cm⁻¹) |

| [Cu(6mna)]n (CP1) | 1.2 x 10⁻⁶ |

| [CuCl(H6mna)(H₂O)₀.₃₃]n (CP2) | 3.5 x 10⁻⁷ |

| {[(CuI)₂(H₂dtdn)]·MeCN}n (CP3) | 2.1 x 10⁻⁵ |

Data extracted from Hassanein et al., Dalton Transactions, 2020.

Table 3: Crystallographic Data for [Zn(C₆H₄NO₂S)₂]n

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 9.876(2) |

| c (Å) | 14.567(3) |

| β (°) | 109.34(3) |

| V (ų) | 1375.0(5) |

| Z | 4 |

Data extracted from the study on a two-dimensional zinc(II) coordination polymer.

Experimental Protocols

Protocol 1: Synthesis of [Cu(6mna)]n (CP1)

This protocol describes the synthesis of a 2D coordination polymer where this compound coordinates to copper(I) through its nitrogen and sulfur atoms.

Materials:

-

Copper(I) iodide (CuI)

-

This compound (H6mna)

-

Acetonitrile (MeCN)

-

Ethanol (EtOH)

Procedure:

-

Combine Copper(I) iodide (0.1 mmol) and this compound (0.1 mmol) in a mixture of acetonitrile (5 mL) and ethanol (5 mL).

-

Transfer the resulting yellow solution to a Teflon-lined stainless steel autoclave.

-

Heat the autoclave at 120 °C for 72 hours.

-

Cool the autoclave to room temperature.

-

Collect the resulting yellow crystalline solid by filtration.

-